Product packaging for Acetyl isothiouronium chloride(Cat. No.:CAS No. 63679-61-8)

Acetyl isothiouronium chloride

Cat. No.: B14164988
CAS No.: 63679-61-8
M. Wt: 154.62 g/mol
InChI Key: AZFOLRQLXUCGJZ-UHFFFAOYSA-N
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Description

Acetyl isothiouronium chloride is a member of the isothiouronium salts, a class of sulfur-containing compounds recognized for their versatility as synthetic intermediates and in organocatalysis. These salts are characterized by their delocalized positive charge and a structure that enhances hydrogen-bonding capability, making them valuable in various research contexts . In synthetic chemistry, this compound serves as a key building block. Isothiouronium salts are established precursors in the synthesis of valuable sulfur-containing molecules, including sulfonyl chlorides, thiols, and various heterocycles like thiazoles and thiazolidinium salts . The compound is particularly effective for the S -acyl transfer, facilitating the efficient preparation of thioesters from carboxylic acids and acting as a stable, odorless alternative to volatile thiols . Beyond synthesis, isothiouronium salts function as effective organocatalysts. Their strong hydrogen-bond donor capacity, enhanced by the positively charged sulfur center, can accelerate reactions such as the direct reductive amination of aldehydes. Some catalysts in this class are recoverable and reusable without a drop in efficiency . Furthermore, chiral derivatives of thiouronium salts have been explored as tools for the enantiomeric discrimination of chiral oxoanions via NMR spectroscopy, demonstrating their utility in analytical chemistry . Researchers can value this reagent for its role in streamlining synthetic routes to complex molecules, including those with potential bioactive properties. Its applications span materials science, medicinal chemistry, and the development of new catalytic systems. Handling Note: For safety, always refer to the material safety data sheet (MSDS) prior to use. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7ClN2OS B14164988 Acetyl isothiouronium chloride CAS No. 63679-61-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

63679-61-8

Molecular Formula

C3H7ClN2OS

Molecular Weight

154.62 g/mol

IUPAC Name

S-carbamimidoyl ethanethioate;hydrochloride

InChI

InChI=1S/C3H6N2OS.ClH/c1-2(6)7-3(4)5;/h1H3,(H3,4,5);1H

InChI Key

AZFOLRQLXUCGJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC(=N)N.Cl

Origin of Product

United States

Synthesis and Chemical Properties

General Synthetic Routes to S-Acyl Isothiouronium Salts

The most common method for preparing S-acyl isothiouronium salts is the direct acylation of thiourea (B124793) with an acyl chloride. thieme-connect.de This reaction is typically efficient and proceeds with high selectivity for the sulfur atom. thieme-connect.de The process involves the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbonyl carbon of the acyl chloride.

Another approach involves the reaction of a carboxylic acid with an isothiouronium salt, although this is less direct for the synthesis of the salt itself and more focused on forming other products like thioesters. acs.orgnih.gov

Specific Synthesis of this compound

The synthesis of this compound is achieved through the reaction of thiourea with acetyl chloride. thieme-connect.de This reaction is generally carried out in a suitable solvent and proceeds readily due to the high reactivity of acetyl chloride. ontosight.ainist.govchemicalbook.com

Table 1: Reactants for the Synthesis of this compound

ReactantChemical FormulaRole
ThioureaSC(NH₂)₂Nucleophile
Acetyl ChlorideCH₃COClAcylating Agent

The reaction product is an ionic salt, which can often be isolated as a solid.

Advanced Structural Elucidation and Spectroscopic Characterization of Acetyl Isothiouronium Chloride and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive tool for probing the structure of acetyl isothiouronium chloride and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of molecules.

Proton (¹H) NMR Spectroscopic Analysis for Ligand Environments

Proton (¹H) NMR spectroscopy is instrumental in defining the environment of hydrogen atoms within a molecule. For S-acyl isothiouronium salts, the chemical shifts of the N-H protons are particularly informative. In many instances, the signals for the isothiouronium NH₂ protons can be observed, although their position and appearance can be influenced by factors such as solvent and anion identity. nih.gov For example, in the case of compound 3·Br, splitting of the isothiouronium NH₂ peaks was observed, which merged into a single broad peak after anion exchange to 3·BF₄. nih.gov

The presence of different rotamers or isomers due to hindered rotation around the C-N and C-S bonds can also be detected by ¹H NMR. rsc.orgresearchgate.net This can lead to the appearance of multiple sets of signals corresponding to different conformations, such as syn-syn and syn-anti isomers. rsc.orgresearchgate.net The solvent plays a crucial role in these conformational preferences, with hydrogen-bond acceptor solvents like DMSO-d₆ favoring the syn-syn conformation, while non-polar solvents like CDCl₃ can show a mixture of isomers. rsc.orgresearchgate.net

In acetyl substituted benzyl (B1604629) disulfides, which are related to acetyl isothiouronium compounds, the ¹H NMR spectra show characteristic signals for the acetyl methyl protons (CH₃) and the benzylic methylene (B1212753) protons (ArCH₂). scispace.com For instance, in acetyl p-methylbenzyl disulfide, the methyl protons appear as singlets at δ 2.31 and 2.34 ppm, and the methylene protons as a singlet at δ 4.03 ppm. scispace.com

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for Acetyl Substituted Benzyl Disulfides in CDCl₃ scispace.com

Compound CH₃ (s) ArCH₂ (s) Ar-H (m)
Acetyl p-methylbenzyl disulfide 2.31, 2.34 4.03 7.34
Acetyl o-chlorobenzyl disulfide 2.35 4.08 7.31
Acetyl p-chlorobenzyl disulfide 2.33 4.03 7.40
Acetyl p-fluorobenzyl disulfide 2.32 4.08 7.29

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. A key signal in the ¹³C NMR spectrum of S-acyl isothiouronium salts is that of the quaternary isothiouronium carbon. researchgate.netthieme-connect.de However, this signal can sometimes be difficult to detect due to its long relaxation time. researchgate.netthieme-connect.de Extending the relaxation delay during the NMR experiment can facilitate its observation. researchgate.netthieme-connect.de For S-benzyl isothiouronium chloride, the isothiouronium carbon appears at δ 170.5 ppm in D₂O. orgsyn.org

In acetyl substituted benzyl disulfides, the carbonyl carbon of the acetyl group is a characteristic signal, typically found in the range of 160-220 ppm. libretexts.orglibretexts.org The chemical shifts of the aromatic and aliphatic carbons provide further structural confirmation. scispace.com For example, in acetyl p-methylbenzyl disulfide, the methyl carbons appear at δ 27.86 and 29.36 ppm, while the aromatic carbons show signals between δ 128.47 and 137.43 ppm. scispace.com

Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm) for Acetyl Substituted Benzyl Disulfides in CDCl₃ scispace.com

Compound CH₃ ArCH₂ Aromatic Carbons
Acetyl p-methylbenzyl disulfide 27.86, 29.36 43.45 128.47-137.43
Acetyl o-chlorobenzyl disulfide 23.20 42.31 126.73-134.32
Acetyl p-chlorobenzyl disulfide 22.00 42.45 128.82-134.87
Acetyl p-fluorobenzyl disulfide 23.19 42.10 127.31-135.12

Advanced Two-Dimensional (2D) NMR Techniques (e.g., HSQC, COSY, NOESY) for Conformational and Connectivity Studies

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for elucidating the connectivity and spatial relationships between atoms. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning the carbon spectrum based on the more easily interpreted proton spectrum. researchgate.netwikipedia.org

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. researchgate.netwikipedia.org This helps to establish the connectivity within spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded. wikipedia.orgyoutube.com This is crucial for determining the three-dimensional structure and conformation of molecules. youtube.com

For chiral isothiouronium salts, extensive 2D NMR studies, including HSQC, COSY, and NOESY, have been used to characterize different rotamers and isomers. researchgate.net These techniques have been instrumental in confirming the syn-syn and syn-anti conformations and their dependence on the solvent. rsc.orgresearchgate.net

Application in NMR Enantio-Discrimination for Chiral Derivatives

Chiral isothiouronium salts have shown significant promise as NMR enantio-discriminating agents for chiral oxoanions, such as carboxylates. rsc.orgrsc.org When a chiral isothiouronium salt is added to a solution containing a racemic mixture of a chiral anion, the diastereomeric complexes formed can exhibit distinct NMR signals for the two enantiomers. rsc.org

For instance, in the ¹H NMR spectrum, the singlet corresponding to a specific proton in the racemic anion can split into two separate resonances upon addition of the chiral isothiouronium salt. rsc.org This separation allows for the quantification of the enantiomeric excess. The effectiveness of the enantio-discrimination is influenced by the structure of the chiral agent and the nature of the counter-anion of the thiouronium salt. rsc.orgrsc.org Weakerly coordinating anions, such as bistriflamide ([NTf₂]⁻), often lead to better discrimination. rsc.orgrsc.org

X-ray Crystallography and Solid-State Structural Analysis

While NMR spectroscopy provides invaluable information about the structure in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional arrangement in the solid state.

Confirmation of S-Acylation Regioselectivity through Crystallographic Evidence

A crucial question in the synthesis of this compound is the site of acylation on the thiourea (B124793) molecule, which has both sulfur and nitrogen atoms available for reaction. X-ray crystallography provides unequivocal evidence that acylation occurs exclusively on the sulfur atom, forming the S-acyl isothiouronium salt. researchgate.netthieme-connect.de

The crystal structure of S-(3-methoxybenzoyl)isothiouronium chloride, an analogue of this compound, clearly shows the acyl group bonded to the sulfur atom. researchgate.netthieme-connect.de The bond lengths and angles within the isothiouronium moiety are consistent with this regioselectivity. For example, the C-S bond lengths are comparable to those in S-alkyl isothiouronium salts. thieme-connect.de The solid-state structure is often stabilized by an extensive network of hydrogen bonds, for instance, involving N-H···Cl interactions. researchgate.netthieme-connect.de

Detailed Analysis of Bond Lengths and Angles within the Isothiouronium Moiety

Single-crystal X-ray diffraction analysis is the definitive method for determining the precise bond lengths and angles within a molecule. While a specific crystallographic study for this compound was not identified in the surveyed literature, extensive data is available for closely related S-acyl isothiouronium salts, which provides a robust model for its structural parameters.

Evidence from the single-crystal X-ray diffraction of an S-acyl isothiourea hydrochloride confirms that acylation occurs exclusively on the sulfur atom. thieme-connect.de A key feature of the isothiouronium cation is the delocalization of the positive charge across the amidine portion of the molecule. thieme-connect.de This is evidenced by the nearly equivalent C–N bond lengths within the N-C-N fragment. thieme-connect.de In the crystal structure of (E)-2-benzyl-1,3-diphenylisothiouronium iodide, electrons are similarly delocalized over the N⁺=C—N skeleton. iucr.org

The geometric parameters for the isothiouronium moiety in a representative S-acyl isothiourea are presented below. These values are comparable to those found in other alkyl isothiourea derivatives. thieme-connect.de The C–S–C thioether bond angle in S-benzyl-substituted analogues is typically found in the range of 101-105°. iucr.orgnih.gov

Table 1: Selected Bond Lengths of an S-Acyl Isothiouronium Cation Moiety thieme-connect.de
BondLength (Å)
S–C (isothiourea)1.772
C (isothiourea)–N11.314
C (isothiourea)–N21.319
S–C (acyl)1.776
C (acyl)=O1.205
Table 2: Selected Bond Angles of an S-Acyl Isothiouronium Cation Moiety thieme-connect.de
Atoms (Angle)Angle (°)
N1–C–N2119.8
N1–C–S121.2
N2–C–S119.0
C(acyl)–S–C(isothiourea)102.1

Investigation of Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly

The isothiouronium group is a potent hydrogen-bond donor, a characteristic that largely dictates the supramolecular assembly of its salts in the solid state. iucr.orgresearchgate.net The crystal structures of isothiouronium salts are primarily organized by a combination of ionic interactions and extensive hydrogen bonding between the cation's N-H groups and the counter-anion. rsc.org

In the case of this compound, the primary interactions would be N–H···Cl hydrogen bonds. These create a robust hydrogen-bond network constructed through bridging chloride ions. thieme-connect.de This pattern is a recurring motif in related structures. For instance, in the crystal of S-benzyl isothiouronium nitrate (B79036), the cation and the nitrate anion are linked through N–H···O and C–H···O hydrogen bonds. researchgate.netnih.gov Similarly, the structure of (E)-2-benzyl-1,3-diphenylisothiouronium iodide features nearly linear N—H···I hydrogen bonds that link the cations and anions into infinite chains. iucr.orgresearchgate.net

These directional hydrogen bonds act as the fundamental synthons, or building blocks, that guide the assembly of the molecules into a well-defined, three-dimensional supramolecular lattice. researchgate.netnih.gov The resulting architecture is a charge-transfer salt where intermolecular interactions extend the molecular charge transfer into the supramolecular domain. researchgate.net

Exploration of Polymorphism and Crystal Engineering Principles

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science. While no specific polymorphs of this compound have been reported in the reviewed literature, the potential for their existence is significant due to the conformational flexibility and versatile hydrogen-bonding capabilities of the isothiouronium cation. scispace.com

This versatility is the foundation of crystal engineering for this class of compounds. Crystal engineering aims to control the solid-state arrangement of molecules to achieve desired properties. For isothiouronium salts, a primary strategy involves the rational selection of the counter-anion to guide the supramolecular assembly. gotriple.eu The size, shape, and hydrogen-bond accepting ability of the anion directly influence the resulting crystal packing and can even alter the conformation of the cation. rsc.orgiucr.org

Studies on different isothiouronium salts have shown that changing the anion from a halide, such as bromide, to a molecular anion like tetrafluoroborate (B81430) can have a profound impact on the structure. iucr.org Bromide anions can form hydrogen bonds in almost any direction, allowing weaker non-covalent interactions to have a larger influence on the cation's conformation. iucr.org In contrast, the tetrafluoroborate anion is more rigid and forms strong hydrogen bonds in specific directions, which can lead to a straightening of the isothiouronium cation. iucr.org The use of different anions like chloride and acetate (B1210297) also results in distinct hydrogen bonding networks and supramolecular structures. rsc.org This demonstrates that the isothiouronium cation is a versatile building block whose assembly into complex crystalline architectures can be systematically modulated through the principles of crystal engineering.

Applications in Advanced Organic Synthesis and Catalysis

Isothiouronium Salts as Organocatalysts

Isothiouronium salts have emerged as a significant class of organocatalysts, primarily functioning through non-covalent interactions, particularly hydrogen bonding. gotriple.euresearchgate.net Their catalytic prowess stems from the enhanced acidity of their N-H protons compared to analogous thioureas, which allows for effective activation of substrates. lookchem.com The modular nature of their synthesis allows for easy chemical modification, enabling the creation of a diverse range of functional catalysts. researchgate.net

The catalytic activity of isothiouronium salts is fundamentally linked to their ability to act as hydrogen-bond donors. researchgate.net This interaction activates electrophiles, such as carbonyls or nitroalkenes, by lowering the energy of their lowest unoccupied molecular orbital (LUMO), thereby accelerating the reaction with a nucleophile. researchgate.net The mechanism is conceptually similar to that of thiourea-based organocatalysts, but the isothiouronium moiety provides a more acidic and, therefore, often more effective hydrogen-bonding site. researchgate.netresearchgate.net

In the context of reductive amination, the isothiouronium catalyst is believed to activate the imine intermediate through hydrogen bonding, facilitating its reduction. researchgate.net Similarly, in the reduction of conjugated nitroalkenes, the catalyst forms a hydrogen-bonded complex with the nitro group, which enhances its electrophilicity and susceptibility to reduction by a Hantzsch ester. researchgate.netresearchgate.net The formation of this complex has been proposed as a key feature of the reaction mechanism. researchgate.net

Isothiouronium salts have proven to be effective organocatalysts for the direct reductive amination of aldehydes and ketones. lookchem.comresearchgate.netorganic-chemistry.org This reaction, which typically involves a carbonyl compound, an amine, and a reducing agent like a Hantzsch ester, is a crucial method for forming C-N bonds in organic synthesis. lookchem.com S-benzyl isothiouronium chloride, for instance, has been successfully employed as a recoverable organocatalyst for this transformation, demonstrating high yields for a wide array of aldehydes and amines. researchgate.net

The choice of counter-anion in the isothiouronium salt can influence its catalytic activity. lookchem.com Studies have shown that isothiouronium iodide can be a particularly effective catalyst for the reductive amination of various aldehydes. lookchem.com The process is operationally simple and tolerates a range of functional groups. researchgate.net

Table 1: Reductive Amination of Aldehydes Catalyzed by Isothiouronium Salts This table presents data on the yield of reductive amination reactions for various aldehydes and amines using an isothiouronium salt catalyst.

AldehydeAmineCatalystYield (%)Reference
BenzaldehydeAnilineS-benzyl isothiouronium chloride95 researchgate.net
4-NitrobenzaldehydeBenzylamineS-benzyl isothiouronium chloride98 researchgate.net
CinnamaldehydeMorpholineS-benzyl isothiouronium chloride92 researchgate.net
Various aldehydesVarious aminesIsothiouronium iodideGood to Excellent lookchem.com

The reduction of conjugated nitroalkenes to the corresponding nitroalkanes is another area where isothiouronium salts have demonstrated significant catalytic activity. researchgate.netresearchgate.net S-benzyl isothiouronium chloride has been utilized as an efficient and recoverable hydrogen-bonding organocatalyst for this reaction, using a Hantzsch ester as the hydride source. researchgate.netresearchgate.net This method is characterized by high yields and excellent chemoselectivity. researchgate.net

The proposed mechanism involves the activation of the nitroalkene through hydrogen bonding with the isothiouronium catalyst, which facilitates the hydride transfer from the Hantzsch ester. researchgate.netresearchgate.net A key advantage of this catalytic system is the ability to recover and reuse the catalyst without a significant loss of efficiency. researchgate.net

Table 2: Reduction of Conjugated Nitroalkenes using S-benzyl Isothiouronium Chloride Catalyst This table summarizes the yields for the reduction of various conjugated nitroalkenes.

Nitroalkene SubstrateYield (%)Reference
β-Nitrostyrene98 researchgate.net
1-Nitro-4-methoxy-β-styrene99 researchgate.net
1-Nitro-4-chloro-β-styrene97 researchgate.net

Isothiouronium salts have been integrated into chiral scaffolds to create bifunctional organocatalysts for asymmetric reactions. researchgate.net These catalysts combine a hydrogen-bonding isothiouronium unit with a chiral amine, such as a proline derivative, to control the stereochemical outcome of the reaction. researchgate.netdntb.gov.ua

In the direct asymmetric aldol (B89426) reaction between cyclohexanone (B45756) and aromatic aldehydes, a chiral proline amide-isothiouronium based bifunctional organocatalyst has been shown to provide aldol products in high yields with excellent diastereoselectivities (up to 95:5 dr) and enantioselectivities (up to 99% ee) in an aqueous medium. researchgate.net Isothiouronium salts have also been used as co-catalysts with L-proline to enhance the stereoselectivity of aldol reactions. researchgate.netnih.gov

Furthermore, chiral isothioureas have been employed as catalysts for the asymmetric C-acylation of silyl (B83357) ketene (B1206846) acetals. nih.gov This process, which generates 3-acyl-3-aryl or 3-acyl-3-alkylfuranones, can achieve high yields and enantioselectivities up to 98% ee. nih.gov The proposed catalytic cycle involves the generation of a reactive acyl-isothiouronium ion. core.ac.uk

Table 3: Asymmetric Aldol Reaction Catalyzed by a Chiral Proline Amide-Isothiouronium Salt This table highlights the stereoselectivity of the aldol reaction for different benzaldehydes.

AldehydeDiastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)Reference
Benzaldehyde93:798 researchgate.net
4-Nitrobenzaldehyde95:599 researchgate.net
4-Chlorobenzaldehyde94:697 researchgate.net

Precursors and Reagents for Diverse Functional Group Transformations

A classic and versatile application of isothiouronium salts is their use as precursors for the synthesis of thiols (mercaptans). ias.ac.inwikipedia.org This method typically involves the S-alkylation of thiourea (B124793) with an alkyl halide to form a stable, often crystalline, isothiouronium salt. wikipedia.org Subsequent hydrolysis of this salt, usually under basic conditions, yields the corresponding thiol. ias.ac.inwikipedia.org This two-step process provides a reliable route to thiols from alkyl halides or alcohols (via their halides or tosylates). ias.ac.inencyclopedia.pub

The hydrolysis of isothiouronium salts can be achieved using various bases, such as sodium hydroxide (B78521) or amines like tetraethylenepentamine. ias.ac.in Microwave-assisted hydrolysis has also been reported to improve yields and reduce reaction times. ias.ac.in An alternative to hydrolysis is the reduction of isothiouronium salts, for example with sodium borohydride, to afford thiols, a method that has proven effective for the synthesis of unstable compounds like dihydroxybenzenethiols. ias.ac.in

Isothiouronium salts can also be converted into disulfides. Oxidation of the initially formed thiols can lead to symmetrical disulfides. ias.ac.in Unsymmetrical disulfides can be prepared by the reaction of an S-alkylthioisothiouronium chloride with a mercaptan in the presence of a base. scispace.com

Table 4: Synthesis of Thiols from Isothiouronium Salts This table provides examples of thiols synthesized via the isothiouronium salt route.

Starting MaterialMethodProductYield (%)Reference
Alkyl HalidesAlkaline HydrolysisAlkyl ThiolsExcellent ias.ac.in
Methoxybenzyl HalidesAlkaline HydrolysisMethoxybenzyl Thiols94-97 ias.ac.in
Chloroacetylated StarchMicrowave-assisted HydrolysisThiolated Starch~83 ias.ac.in
Dihydroxybenzyl HalidesNaBH4 ReductionDihydroxybenzenethiols>90 ias.ac.in

Formation of Sulfur-Containing Heterocycles (e.g., Thiazoles, Thiouracils)

Acetyl isothiouronium chloride serves as a convenient precursor for the synthesis of important sulfur-containing heterocyclic compounds, such as thiazoles and thiouracils. These structural motifs are present in a wide array of biologically active molecules and pharmaceuticals.

The Hantzsch thiazole (B1198619) synthesis is a classic method for the preparation of thiazole derivatives, typically involving the reaction of an α-haloketone with a thioamide. chemhelpasap.comwikipedia.org this compound can function as a synthetic equivalent of thioacetamide (B46855) in this reaction. Upon treatment with a base, it can generate the necessary thioamide species in situ, which then undergoes condensation with the α-haloketone to form the thiazole ring. chemhelpasap.comjpionline.org This approach avoids the direct handling of thioacetamide, which can be less stable.

Similarly, thiouracil derivatives, which are core structures in various drugs organic-chemistry.org, can be synthesized using intermediates derived from this compound. The general strategy involves the condensation of a β-keto ester with a thiourea equivalent. nih.govmdpi.com this compound can react with β-keto esters under appropriate conditions to form intermediates that subsequently cyclize to yield the thiouracil ring system.

Table 1: Synthesis of Heterocycles using this compound Precursors

HeterocycleKey ReactantsGeneral ConditionsReference
Thiazoleα-Haloketone, Thiourea (precursor)Base-mediated condensation chemhelpasap.comCurrent time information in Fezile Dabi-distriksmunisipaliteit, ZA.
Thiouracilβ-Keto ester, Thiourea (precursor)Base-catalyzed cyclization nih.govmdpi.com

Preparation of Alkyl Sulfonyl Chlorides

A significant application of this compound lies in its use as a precursor for the synthesis of alkyl sulfonyl chlorides. researchgate.netnih.govbepls.com Sulfonyl chlorides are crucial intermediates in organic and medicinal chemistry, serving as key building blocks for sulfonamides, sulfonates, and sulfones. researchgate.netbepls.com

The synthesis begins with the formation of an S-alkyl isothiouronium salt, which is readily prepared from the reaction of an alkyl halide with thiourea, the parent compound of this compound. These odorless and stable salts are then subjected to oxidative chlorosulfonation. researchgate.netfiveable.mewikipedia.org Various oxidizing agents can be employed for this transformation, with N-chlorosuccinimide (NCS) and N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) in the presence of an acid like HCl being particularly effective. researchgate.netfiveable.me This method is advantageous as it avoids the use of hazardous reagents like chlorine gas and malodorous thiols. nih.govwikipedia.org The reaction conditions are generally mild, and the process is scalable, making it a practical and environmentally friendlier alternative to traditional methods. researchgate.netbepls.com

The proposed mechanism involves the initial formation of the S-alkyl isothiouronium salt, which is then oxidized by the N-chloro reagent in an acidic aqueous medium. researchgate.net This leads to the formation of an alkyl sulfonyl methanimidamide salt intermediate, which is highly electrophilic and readily hydrolyzes to yield the final alkyl sulfonyl chloride. researchgate.net

Table 2: Representative Synthesis of Alkyl Sulfonyl Chlorides from S-Alkyl Isothiouronium Salts

Alkyl HalideOxidizing SystemSolventYield (%)Reference
Benzyl (B1604629) chlorideNCS / HClAcetonitrile83-86 nih.govwikipedia.org
1-BromobutaneNCBSI / HClAcetonitrile95 researchgate.netfiveable.me
1-BromohexaneNaClO₂ / HClAcetonitrile94 bepls.com
(2-Iodo)benzyl bromideNCBSI / HClAcetonitrile85 researchgate.net

Thioester Synthesis from Carboxylic Acids

This compound and related isothiouronium salts have emerged as effective reagents for the synthesis of thioesters directly from carboxylic acids. wikipedia.orgpharmaguideline.comcutm.ac.in Thioesters are important intermediates in organic synthesis and are found in various biologically active molecules, with acetyl-CoA being a prominent example. wikipedia.orgpharmaguideline.com This method provides a significant advantage by avoiding the use of unstable and often odorous thiols. pharmaguideline.comcutm.ac.in

The reaction is typically straightforward and demonstrates high functional group tolerance. wikipedia.orgpharmaguideline.com In a common procedure, an isothiouronium salt, such as 2-(cyanomethyl)-1,1,3,3-tetramethylisothiouronium bromide, is reacted with a carboxylic acid to furnish the corresponding thioester. wikipedia.orgpharmaguideline.com This approach has been successfully applied to a variety of carboxylic acids, including those with sensitive functional groups like hydroxyl groups, and can be scaled up effectively. wikipedia.org

Table 3: Scope of Isothiouronium-Mediated Thioester Synthesis

Carboxylic Acid SubstrateProduct TypeKey FeaturesReference
Aromatic Carboxylic AcidsAryl ThioestersGood tolerance for various substituents wikipedia.orgpharmaguideline.com
Aliphatic Carboxylic AcidsAlkyl ThioestersTolerates hydroxyl groups pharmaguideline.comcutm.ac.in
Hindered Carboxylic AcidsSterically hindered ThioestersSuccessful conversion of substrates like dehydroabietic acid wikipedia.org
Heterocyclic Carboxylic AcidsHeteroaryl ThioestersApplicable to complex substrates cutm.ac.in

Synthesis of Thioglycosides

In glycochemistry, this compound derivatives, specifically S-glycosyl isothiouronium salts, are valuable intermediates for the odorless synthesis of thioglycosides. jpionline.orgCurrent time information in Fezile Dabi-distriksmunisipaliteit, ZA.londonmet.ac.uk Thioglycosides are important building blocks in the synthesis of oligosaccharides and other glycoconjugates due to their stability and ability to act as glycosyl donors. chemhelpasap.comlondonmet.ac.uk

The traditional synthesis of thioglycosides often involves the use of volatile and malodorous thiols. The isothiouronium salt method provides a more environmentally benign and practical alternative. jpionline.org The process typically starts with the reaction of a per-acetylated glycosyl bromide with thiourea to form a stable S-glycosyl isothiouronium salt. chemhelpasap.comjpionline.org This intermediate is then reacted with an alkylating or acylating agent in the presence of a base to yield the desired thioglycoside or glycosyl thioester. chemhelpasap.com The methodology has been successfully applied to a variety of monosaccharides and has proven to be scalable. jpionline.orgCurrent time information in Fezile Dabi-distriksmunisipaliteit, ZA.

Table 4: Examples of Thioglycoside Synthesis via Isothiouronium Salts

Glycosyl DonorKey IntermediateProductStereoselectivityReference
Per-acetylated Glycosyl BromideS-Glycosyl Isothiouronium SaltThioglycosideExclusive stereoselectivity often observed jpionline.org
Per-O-acetylated SugarS-Glycosyl Isothiouronium SaltDiarylmethyl ThioglycosideExcellent yields Current time information in Fezile Dabi-distriksmunisipaliteit, ZA.
Unprotected AldoseS-Glycosyl Isothiouronium SaltThioglycosideOne-pot protocol nih.gov

Acylation Reagents in Complex Organic Syntheses

This compound can function as an effective acylating agent in various organic transformations. iitk.ac.in The acetyl group attached to the sulfur atom can be transferred to a nucleophile, making the compound a useful reagent for introducing acetyl moieties into molecules. nih.gov

While traditional acylating agents like acetyl chloride and acetic anhydride (B1165640) are widely used, they can be harsh and lead to side reactions. iitk.ac.in S-acyl isothiouronium salts represent a milder alternative. The reactivity of this compound as an acylating agent is harnessed in the synthesis of esters and amides under controlled conditions. This is particularly valuable in complex syntheses where sensitive functional groups must be preserved. For instance, they can be used in the acylation of amines and alcohols to form the corresponding amides and esters, which are fundamental reactions in the construction of pharmaceuticals and other complex organic molecules. nih.gov

Role as Reactive Intermediates in Multi-step Syntheses

Beyond its direct applications, this compound plays a crucial role as a reactive intermediate that can be generated in situ to facilitate multi-step synthetic sequences.

Intermediate in Thioacid Preparation

This compound is a key intermediate in the preparation of thioacetic acid. researchgate.netwikipedia.org Thioacids are important reagents in their own right, used for the synthesis of thioesters and other sulfur-containing compounds. bepls.comresearchgate.net However, thioacids themselves can be unstable and have unpleasant odors. researchgate.net

A common strategy for the in-situ generation of thioacids involves the reaction of a carboxylic acid derivative, such as an anhydride or an acyl chloride, with thiourea. researchgate.netwikipedia.org In this process, an S-acylisothiouronium salt, like this compound, is formed as a transient intermediate. researchgate.netwikipedia.org This intermediate is then hydrolyzed, typically by the addition of water, to yield the corresponding thioacid (e.g., thioacetic acid) and urea. nih.govresearchgate.net This method allows for the generation and immediate use of the thioacid without the need for its isolation, thus circumventing issues with its stability and handling. wikipedia.org

Intermediate in Guanidine (B92328) Derivative Synthesis

This compound, a member of the S-acyl isothiourea class of compounds, serves as a valuable intermediate in the synthesis of guanidine derivatives. The guanidine functional group is a crucial structural motif found in numerous biologically active molecules and is a significant target in medicinal chemistry and organic synthesis. wikipedia.org The use of isothiouronium salts as guanidinylating agents represents a well-established and versatile method for constructing this key functional group. researchgate.netthieme-connect.de

The fundamental approach, often referred to as the Rathke synthesis, involves the reaction of an amine with an S-substituted isothiouronium salt. wikipedia.orgwikipedia.org In this reaction, the isothiouronium salt acts as an electrophilic source of the amidinyl group (-C(=NH)NH₂). When this compound is used, it reacts with a primary or secondary amine, which acts as the nucleophile. The amine attacks the electrophilic carbon atom of the isothiouronium cation. This is followed by the elimination of thioacetic acid as a leaving group, resulting in the formation of the corresponding substituted guanidinium (B1211019) salt. The free guanidine base can then be obtained by treatment with a suitable base.

This method is part of a broader family of synthetic strategies that utilize thiourea derivatives to build guanidine scaffolds. researchgate.net Isothioureas are frequently employed due to their accessibility and reactivity. S-alkyl isothiouronium salts, such as S-methylisothiouronium sulfate (B86663) or iodide, are commonly used for this transformation. researchgate.netcdnsciencepub.com The reaction proceeds by nucleophilic substitution, where the amine displaces the alkylthiol (e.g., methanethiol). mdpi.com The use of S-acyl derivatives like this compound follows the same mechanistic principle, offering an alternative leaving group.

Research has demonstrated the broad applicability of isothiouronium-based reagents for the synthesis of a wide array of guanidine derivatives, including cyclic and acyclic structures. researchgate.net The reaction conditions can often be carried out under mild temperatures, and various solvents can be employed. mdpi.comresearchgate.net Solid-phase synthesis techniques have also been successfully adapted for creating libraries of guanidine derivatives using isothiourea functionalities, highlighting the robustness of this methodology. researchgate.net Furthermore, microwave-assisted synthesis has been shown to accelerate the formation of guanidines from isothiouronium salt precursors. nih.gov

The following table summarizes representative examples of guanidine synthesis using various isothiouronium salts, illustrating the general utility of this class of reagents as intermediates.

Table 1: Synthesis of Guanidine Derivatives using Isothiouronium Salt Intermediates

Amine SubstrateIsothiouronium ReagentResulting Guanidine Product TypeReference
Primary or Secondary AminesS-Methylisothiouronium iodideAlkyl and Aryl Guanidines cdnsciencepub.com
Aniline DerivativesN,N′-di-Z-S-methylisothioureaN,N',N''-Trisubstituted Guanidines researchgate.netresearchgate.net
Various AminesIsothiouronium iodidesCyclic Guanidines researchgate.net
Amines (General)S-Alkylisothiouronium chlorideUnsymmetrical Disulfides (via subsequent reaction) ajol.info
Primary Aromatic AmineThiourea (activated with HgCl₂)Tri-substituted Guanidine mdpi.com

The mechanism involving S-benzyl isothiouronium chloride has also been explored in the context of organocatalysis, where it activates substrates through hydrogen bonding, showcasing the diverse roles of isothiouronium salts in modern organic synthesis. researchgate.netorganic-chemistry.org The conversion of thioureas into guanidines often proceeds via an isothiouronium intermediate, which is then attacked by an amine. researchgate.net This highlights the central role of compounds like this compound as reactive intermediates in the synthesis of complex nitrogen-containing molecules.

Supramolecular Chemistry and Molecular Recognition

Anion Binding and Recognition by Isothiouronium Cations

The isothiouronium moiety is recognized as a potent hydrogen-bonding subunit for the molecular recognition of anions. researchgate.netresearchgate.net Its utility surpasses that of the neutral thiourea (B124793) group in certain contexts because the positive charge enhances the acidity of the N-H protons, making it a more powerful hydrogen-bond donor. researchgate.netresearchgate.netnih.gov This enhanced acidity allows isothiouronium-based receptors to function effectively even in competitive, polar solvent systems, including aqueous media, where they can engage in both hydrogen bonding and electrostatic interactions with target anions. The chemical structure of isothiouronium salts can be readily modified, allowing for the synthesis of a wide variety of functional molecular systems tailored for specific recognition tasks. researchgate.netiucr.org

The primary mechanism governing the interaction between isothiouronium cations and anions is charge-assisted hydrogen bonding (+CAHB). nih.govrsc.org This type of interaction is fundamentally an electrostatic attraction fortified by the directional nature of hydrogen bonds. The positively charged isothiouronium unit pre-organizes itself to interact favorably with anionic guests through its N-H donors. nih.goviucr.org The crystal structures of various isothiouronium salts, such as 2-[(naphthalen-2-yl)methyl]isothiouronium bromide, reveal that the solid-state architecture is heavily stabilized by these charge-assisted N-H⋯anion hydrogen bonds, often in conjunction with dipole-dipole interactions. nih.goviucr.orgiucr.org

In these structures, the isothiouronium group acts as a two-point hydrogen-bond donor, creating a robust binding pocket for the anion. rsc.org This interaction is not only strong but also directional, contributing to the formation of ordered supramolecular assemblies, such as the bilayer structures observed in the crystal lattice of some isothiouronium salts. nih.goviucr.org The strength of this interaction is influenced by the proximity of other functional groups within the molecule; for instance, a closer proximity of O-alkylation in certain cationic polythiophenes has been shown to enhance the +CAHB capabilities of the isothiouronium moiety. rsc.org

The robust and directional nature of the binding interactions enables isothiouronium-based receptors to exhibit selectivity for specific anions. This selectivity is crucial for applications in sensing, separation, and catalysis.

Dihydrogenphosphate (H₂PO₄⁻) Recognition: Several isothiouronium-based systems have demonstrated a notable affinity and selectivity for phosphate (B84403) anions, which are of significant biological importance. nih.govrsc.org For example, anthracene-bisisothiouronium and pyrene-isothiouronium salts have been developed as fluorescent chemosensors that show a significant enhancement in fluorescence upon binding with fluoride (B91410), acetate (B1210297), and dihydrogenphosphate, even in aqueous environments. The binding of dihydrogenphosphate by these receptors is often achieved through a combination of hydrogen bonding and electrostatic forces. In some cases, complexation can induce significant changes in the receptor's properties, such as fluorescence retrieval in photoinduced electron transfer (PET) based sensors. researchgate.netrsc.org A thiourea-isothiouronium conjugate has also been shown to strongly and selectively bind the highly hydrophilic dihydrogenphosphate anion at a 1,2-dichloroethane-water interface. researchgate.net

Receptor TypeTarget AnionKey Finding
Anthracene-bisisothiouronium SaltH₂PO₄⁻, F⁻, AcO⁻Significant fluorescence enhancement upon anion binding in aqueous media.
Pyrene-isothiouronium SaltH₂PO₄⁻, F⁻, AcO⁻Parallel binding of two isomers to fluoride anion.
Thiourea-isothiouronium ConjugateH₂PO₄⁻Strong and selective binding at a liquid-liquid interface with an adsorption constant of 1.7×10⁵ M⁻¹. researchgate.net
Naphthyl isothiouroniumHPO₄²⁻, AcO⁻, H₂PO₄⁻Shows selectivity in the order of hydrogen phosphate > acetate ≫ dihydrogen phosphate. rsc.org

Uranyl (UO₂²⁺) Species Complexation: Isothiouronium cations have also been investigated for their ability to bind and complex with uranyl species, which is relevant to the extraction and sequestration of uranium. rsc.org The interaction involves the formation of an outer-sphere complex, or ion-pair, between the cationic isothiouronium unit and an anionic uranyl complex, such as [UO₂(CH₃COO)₃]⁻. rsc.org The stability of these supramolecular structures is derived from a network of hydrogen bonds and ionic interactions. rsc.org Density Functional Theory (DFT) calculations have confirmed a strong preference for the formation of these ion-pairs and indicate very large stabilization energies, suggesting the potential for selective binding of uranium(VI). rsc.org The complexation is driven by the replacement of water molecules from the uranyl cation's primary coordination sphere by the coordinating ligands. utwente.nl

Isothiouronium LigandUranyl SpeciesInteraction TypeSignificance
S,S′-2,5-dimethylbenzene-1,4-diylbis(methylisothiouronium)[UO₂(CH₃COO)₃]⁻Outer-sphere complex (ion-pair) formation via H-bonding and ionic interactions. rsc.orgFirst described f-element and isothiouronium salt complexes; potential for selective U(VI) binding. rsc.org
S,S′-naphthalene-1,4-diylbis(methylisothiouronium)[UO₂(CH₃COO)₃]⁻Formation of stable supramolecular structures based on hydrogen bonding and ionic forces. rsc.orgDemonstrates the versatility of isothiouronium platforms for complexing actinide species. rsc.org

Host-Guest Chemistry and Induced Conformational Changes

Host-guest chemistry is a central theme in supramolecular science, describing complexes formed when a larger "host" molecule encapsulates a smaller "guest" molecule or ion through non-covalent interactions. wikipedia.orgthno.org Isothiouronium-containing molecules are effective hosts for anionic guests due to their pre-organized binding sites and strong electrostatic and hydrogen-bonding capabilities. jst.go.jp

The binding event between an isothiouronium host and an anionic guest can lead to significant conformational changes in the host molecule. This phenomenon is a cornerstone of molecular switching and allosteric regulation in artificial systems. For example, the binding of an anion can restrict the rotation around single bonds within the host, leading to a more rigid and defined structure. In some cases, isomerism in isothiouronium salts, such as syn-anti isomerism arising from restricted rotation around the C=S bond, can be influenced by the presence of a guest anion. The binding process can shift the equilibrium between different isomers, demonstrating that the host's conformation is dynamically linked to the guest recognition event. This interplay between binding and conformational change is critical for the development of responsive materials and sensors where the presence of the guest is signaled by a measurable change in the host's physical or spectroscopic properties. researchgate.netrsc.org

Interfacial Phenomena and Adsorption Studies with Isothiouronium Conjugates

The behavior of molecules at interfaces is critical for many chemical and biological processes. semanticscholar.org Isothiouronium conjugates, particularly those with amphiphilic properties, have been studied for their interfacial activity. The cationic nature of the isothiouronium headgroup allows it to interact with anionic species at interfaces, such as the boundary between water and an organic solvent. researchgate.netsemanticscholar.org

A notable study demonstrated that a thiourea-isothiouronium conjugate designed as a surfactant-like receptor shows significantly stabilized adsorption at a 1,2-dichloroethane-water interface upon binding with dihydrogenphosphate. researchgate.net The complexation-induced enhancement of interfacial adsorption forms the basis for developing chemical sensors that can detect specific anions directly at liquid-liquid interfaces. researchgate.net

Furthermore, studies on cationic polythiophenes functionalized with isothiouronium groups have provided insights into their aggregation behavior and the properties of the resulting films. rsc.orgnih.govacs.org The Y-shaped structure of the isothiouronium group offers two hydrogen-bonding points, influencing how these polymers self-assemble in solution and their interaction with surfaces. nih.gov Atomic force microscopy (AFM) has shown that the morphology of aggregates and films formed by these polymers is highly dependent on the solvent's hydrogen-bonding capacity, which directly affects the charge-assisted hydrogen bonding interactions with the substrate. rsc.org The surface free energy of films made from these polymers is also influenced by the isothiouronium functionality, which has implications for their use in optoelectronic devices. acs.org

Applications in Materials Science Research

Polymeric Resins and Ion Exchange Materials

Isothiouronium salts serve as key intermediates in the functionalization of polymeric resins, particularly in the creation of ion exchange materials. These resins are crucial in water treatment, catalysis, and chemical separation processes.

Preparation of Sulfonic Acid Functionalized Resins

The synthesis of resins containing sulfonic acid groups can be achieved by the chemical modification of a chloromethylated polymer matrix. google.com This process involves reacting the chloromethylated polymer with thiourea (B124793) to form an isothiouronium salt. google.com The resulting isothiouronium salt is then oxidized to yield the sulfonic acid functionality. google.com

One method involves the direct oxidation of the isothiouronium salt using a suitable oxidizing agent like hydrogen peroxide. google.com An alternative route proceeds through the intermediate isolation of a thiol. google.com In this two-step process, the isothiouronium salt is first hydrolyzed under basic conditions to form a thiol-functionalized resin. google.com Subsequently, this thiol intermediate is oxidized to the sulfonic acid group, often in the presence of hydrogen peroxide and acetic acid. google.com This method allows for the preparation of strong acid cation exchange resins with capacities reaching up to 3.7 meq/g. google.com The synthesis of sulfonic acid derivatives can also be achieved by the oxidative deprotection of thiols using reagents like tert-butyl hypochlorite. nih.gov

The reaction pathway can be summarized as follows:

Formation of Isothiouronium Salt: A halomethylated polymer is reacted with thiourea. google.com

Oxidation: The formed isothiouronium salt is oxidized to the sulfonic acid resin. google.com This can be a direct oxidation or can involve the intermediate formation and subsequent oxidation of a thiol. google.com

Platelet SBA-15 materials functionalized with sulfonic acid have also been synthesized via a one-pot co-condensation of tetraethyl orthosilicate (B98303) (TEOS) and 3-mercaptopropyltrimethoxysilane (MPTMS), followed by oxidation with hydrogen peroxide. rsc.org These materials have shown high efficiency as catalysts in biodiesel synthesis. rsc.org

Synthesis of Thiol-Functionalized Polymeric Materials

Thiol-functionalized polymers are valuable materials due to the reactive nature of the thiol group, which can participate in various conjugation and cross-linking reactions. A common and versatile method for introducing thiol groups onto a polymer chain involves the use of isothiouronium salts. sci-hub.stmdpi.com

This method typically starts with a polymer containing a halide end-group, such as polystyrene synthesized via Atom Transfer Radical Polymerization (ATRP), which possesses a terminal bromine atom. sci-hub.strsc.org This halogenated end-group is then reacted with thiourea to form an isothiouronium salt. sci-hub.st The subsequent cleavage of this salt, usually by treatment with a base, yields the desired thiol-functionalized polymer. sci-hub.stacs.org This approach offers a high degree of functionalization and allows for good control over the molecular weight of the resulting polymer. sci-hub.st

The synthesis of thiol compounds through an isothiouronium salt intermediate is a well-established method that can be applied to various alkyl halides. mdpi.com The reaction of an alkyl halide with thiourea, followed by alkaline hydrolysis of the resulting isothiouronium salt, is one of the most frequently used techniques for preparing thiols. mdpi.com This method has been successfully applied to the synthesis of thiol-functionalized starch, where chloroacetylated starch was reacted with thiourea. ias.ac.in

The general scheme for this synthesis is:

Step 1: Reaction of an alkyl halide with thiourea to form an S-alkyl isothiouronium salt. researchgate.net

Step 2: Hydrolysis of the isothiouronium salt to yield the corresponding thiol. ias.ac.in

This method is advantageous due to its high yield and the production of minimal by-products. mdpi.com

Hydrogel Functionalization and Modification

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. Their properties can be tailored for specific applications by incorporating functional groups. Isothiouronium groups can be introduced into hydrogels to enhance their adsorptivity or to serve as precursors for thiol groups, which can then be used for further chemical modifications. researchgate.netnih.gov

A method for preparing multifunctional hydrogels involves the copolymerization of a primary monomer, such as poly(ethylene glycol) diacrylate (PEGDA), with an amphiphilic monomer containing an isothiouronium group. researchgate.netnih.gov An example of such a monomer is 2-(11-(acryloyloxy)-undecyl)isothiouronium bromide (AUITB). researchgate.netnih.gov The incorporation of this isothiouronium-containing monomer into the hydrogel network has been shown to increase the isoelectric point of the hydrogel surface, for instance, from 4.5 to 9.0. researchgate.netnih.gov

These isothiouronium-functionalized hydrogels exhibit enhanced adsorption of anionic molecules, such as the drug diclofenac. researchgate.netnih.gov Furthermore, the isothiouronium groups can be reduced to thiols, which are then available for (bio)conjugation reactions. researchgate.netnih.gov For example, the enzyme horseradish peroxidase has been successfully immobilized on these thiol-functionalized hydrogels. researchgate.netnih.gov This demonstrates that fully accessible isothiouronium groups can be introduced into radically cross-linked hydrogels, providing a versatile platform for creating functional biomaterials. researchgate.netnih.gov

The modification of a PEG-based hydrogel surface with isothiouronium groups has been shown to create well-defined boundaries for subsequent material coating. mpg.de This functionalization also leads to an increase in the contact angle of water on the hydrogel surface, which is attributed to the hydrophobic hydrocarbon chain of the functionalizing monomer. mpg.de

Non-Linear Optical (NLO) Material Characterization (for S-benzyl isothiouronium chloride as a class example)

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.netijarse.com Organic crystals, in particular, have been extensively studied due to their often large NLO coefficients. researchgate.net S-benzyl isothiouronium chloride is an example of a semiorganic crystal that exhibits NLO properties. researchgate.netresearchgate.net

Single crystals of S-benzyl isothiouronium chloride can be grown by the slow evaporation solution growth technique at room temperature. researchgate.net Characterization of these crystals confirms their potential for NLO applications.

Table 1: Crystal and Optical Properties of S-benzyl isothiouronium chloride

PropertyValue/ObservationReference
Crystal SystemOrthorhombic researchgate.net
Second Harmonic Generation (SHG)Exhibits SHG, confirmed by the emission of a bright green flash when illuminated with a 1064 nm Nd:YAG laser. researchgate.net
UV-Visible TransparencyTransparent in the visible region with a UV cutoff wavelength suitable for NLO applications. researchgate.net
Functional Groups (FTIR)Presence of characteristic peaks for N-C-N, C-S-C, and aromatic ring vibrations. researchgate.net

The NLO properties of such materials are often linked to the molecular structure, particularly the presence of π-electron conjugation and asymmetric polarization induced by electron donor and acceptor groups. nih.govipme.ru In S-benzyl isothiouronium chloride, the presence of intermolecular hydrogen bonding plays a role in its crystal structure and properties. researchgate.netresearchgate.net

Further studies have investigated the mechanical properties of these crystals, such as their Vickers microhardness. researchgate.net It has been observed that the hardness of S-benzyl isothiouronium chloride crystals can be increased by doping. researchgate.net The optical birefringence of S-benzyl isothiouronium chloride has also been determined using the channelled spectrum method. gacbe.ac.in

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for Acetyl Isothiouronium Chloride

The traditional synthesis of isothiouronium salts often involves the reaction of an alkyl halide with thiourea (B124793). nih.gov A more direct and selective route for producing S-acyl derivatives, such as this compound, involves the S-acylation of thiourea with an acyl chloride like acetyl chloride. thieme-connect.de This method has been shown to be efficient and selective, with modern analytical techniques confirming that acylation occurs exclusively on the sulfur atom. thieme-connect.de

Future research will likely focus on "green" chemistry principles to further refine these syntheses. chemistryjournals.net This involves exploring alternative, less hazardous solvents, minimizing waste, and improving atom economy. chemistryjournals.net Key areas of development include:

Catalytic Approaches : Moving away from stoichiometric reagents to catalytic methods for the synthesis of isothiouronium salts. This could involve developing metal-catalyzed or organocatalytic C-S bond formations using thiourea as a cheap and odorless sulfur source. core.ac.uk

One-Pot Reactions : Designing multi-component, one-pot reactions that generate and then utilize the isothiouronium salt in a subsequent step, avoiding the isolation of intermediates. Such protocols, often performed in environmentally benign solvents like water, significantly enhance process efficiency. researchgate.net

Alternative Activation Methods : Investigating microwave-assisted or flow-chemistry processes to reduce reaction times, improve energy efficiency, and allow for precise control over reaction conditions. chemistryjournals.net Flow chemistry, in particular, offers advantages in scalability and safety over traditional batch processes. chemistryjournals.net

Table 1: Overview of Synthetic Strategies for Isothiouronium Salts

Synthetic Method Starting Materials Key Features Reference
Alkylation of Thiourea Alkyl Halide, Thiourea A common and foundational method for preparing S-alkyl isothiouronium salts. nih.gov nih.gov
S-Acylation of Thiourea Acyl Chloride, Thiourea A direct and selective method for synthesizing S-acyl isothiouronium salts like the acetyl derivative. thieme-connect.de thieme-connect.de
Ni-Catalyzed C-S Coupling Aryl Iodide, Thiourea A catalytic route to S-aryl isothiouronium salts, providing an alternative to traditional methods. core.ac.uk core.ac.uk
Three-Component Synthesis Aldehyde, Malononitrile, S-Alkylisothiouronium Salt A one-pot reaction in water, demonstrating a green and efficient approach. researchgate.net researchgate.net

Exploration of New Catalytic Transformations Utilizing Isothiouronium Derivatives

Isothiouronium salts have emerged as a significant class of non-covalent, hydrogen-bonding organocatalysts. researchgate.net Their catalytic activity stems from the enhanced acidity of the N-H protons compared to analogous thioureas, allowing for stronger binding and activation of substrates. researchgate.netlookchem.com Research has demonstrated their effectiveness in a range of reactions, including the reductive amination of ketones and the reduction of conjugated nitroalkenes using a Hantzsch ester. researchgate.net The simple S-benzyl isothiouronium chloride, for instance, has proven to be an efficient organocatalyst for these transformations. researchgate.net

Future explorations in this area are expected to focus on:

Asymmetric Catalysis : Designing new chiral isothiouronium scaffolds to induce high stereoselectivity in reactions. This includes their use in generating C(1)-ammonium enolates from carboxylic acid derivatives for enantioselective Michael additions and cycloadditions. researchgate.netst-andrews.ac.uk

Novel Reaction Discovery : Applying isothiouronium catalysis to a broader range of chemical transformations beyond current examples. Their ability to act as Lewis bases and hydrogen-bond donors makes them suitable for activating various functional groups. st-andrews.ac.uk

Mechanistic Elucidation : Utilizing computational and kinetic studies to gain a deeper understanding of the catalytic cycle and the specific interactions between the isothiouronium catalyst and substrates. This knowledge will guide the design of more efficient and selective catalysts. rsc.org

Tandem Catalysis : Developing one-pot tandem processes where an isothiouronium-catalyzed reaction is followed by another transformation, allowing for the rapid construction of complex molecules from simple precursors. researchgate.net

Table 2: Selected Catalytic Applications of Isothiouronium Derivatives

Catalytic Transformation Catalyst Type Substrates Key Outcome Reference
Reductive Amination S-Benzyl Isothiouronium Chloride Ketones, Amines, Hantzsch Ester Efficient C-N bond formation via hydrogen-bond activation. researchgate.net researchgate.net
Reduction of Nitroalkenes S-Benzyl Isothiouronium Chloride Conjugated Nitroalkenes, Hantzsch Ester Catalyst activates the nitro group via hydrogen bonding. researchgate.net researchgate.net
Michael Addition/Lactonization Isothioureas (forming isothiouronium intermediates) Carboxylic Acids, Trifluoromethyl Enones Generation of C(1)-ammonium enolates for asymmetric synthesis of heterocycles. st-andrews.ac.ukrsc.org st-andrews.ac.ukrsc.org
Michael Addition Isothioureas Malonates, α,β-Unsaturated Aryl Esters Highly enantioselective C-C bond formation. acs.org acs.org

Design and Synthesis of Advanced Supramolecular Architectures for Targeted Recognition

The isothiouronium group is an exceptional motif for molecular recognition, particularly for anions, due to its capacity to act as a potent hydrogen-bond donor. researchgate.net This ability has established isothiouronium salts as valuable components in supramolecular chemistry, often outperforming the more extensively studied thioureas as anion binders. researchgate.net The well-defined geometry of the N-H groups allows for the formation of robust, predictable interactions, such as dual hydrogen bonds with oxoanions, which can be described by a specific graph-set descriptor (R22(8)). rsc.org

Future research in this domain will likely pursue:

Selective Anion Receptors : The synthesis of more complex isothiouronium-based hosts designed for the highly selective recognition of specific anions of environmental or biological importance. This includes the development of chiral salts for the enantio-discrimination of chiral anions. rsc.org

Crystal Engineering : The use of this compound and its derivatives as building blocks to construct intricate and functional crystalline networks. The interplay of hydrogen bonding and ionic interactions can be harnessed to control the self-assembly of molecules into desired architectures, such as 1D chains or 2D sheets. rsc.orgrsc.orgiucr.org

Stimuli-Responsive Systems : Designing supramolecular assemblies that can be altered or disassembled in response to external stimuli (e.g., pH, light, or the presence of a specific guest molecule). This could lead to the development of molecular switches or sensors.

Complexation of f-Elements : Exploring the strong interactions observed between isothiouronium cations and metal-containing anions, such as uranyl species, for applications in selective binding and separation of heavy elements. rsc.org

Table 3: Supramolecular Systems Based on Isothiouronium Salts

Isothiouronium Derivative Target Guest Key Interaction Supramolecular Outcome Reference
S-Benzyl-isothiouronium AuCl4⁻ Anion-π and hydrogen bonding 1D anionic networks in the solid state. rsc.org rsc.org
S,S′-dimethylbenzene-diylbis(methylisothiouronium) [UO₂(CH₃COO)₃]⁻ Hydrogen bonding, ionic interactions Formation of outer-sphere complexes (ion-pairs) for selective U(VI) binding. rsc.org rsc.org
(3RS)-S-[1-(3-Chlorophenyl)-2-oxopyrrolidin-3-yl]thiouronium Br⁻ N-H···Br hydrogen bonds Z-shaped chains forming the crystal architecture. iucr.org iucr.org
Chiral S-butyl-N,N′-bis(dehydroabietyl)thiouronium Chiral Oxoanions Dual N-H···O hydrogen bonds Enantioselective recognition in solution. rsc.org rsc.org

Integration of this compound into Advanced Functional Materials for Emerging Technologies

The incorporation of isothiouronium moieties into polymeric structures is a promising strategy for creating advanced functional materials. The charged, reactive nature of the isothiouronium group can impart unique properties to otherwise inert polymer backbones. Research has already demonstrated the synthesis of crosslinked poly(isothiouronium methylstyrene) microparticles that exhibit potent antibacterial activity. researchgate.net Furthermore, isothiouronium groups have been copolymerized into hydrogels to create materials capable of adsorbing heavy metal ions. researchgate.net

Future research is expected to capitalize on these properties by:

Developing Biocidal Materials : Expanding the range of isothiouronium-containing polymers and composites for use as antibacterial or antifungal additives in coatings, textiles, and biomedical devices. researchgate.netgoogle.com

Creating Separation and Extraction Media : Designing resins and membranes functionalized with isothiouronium groups for the selective extraction of precious metals or the removal of toxic anions from water. researchgate.net

Synthesizing Smart Polymers : Integrating isothiouronium groups into stimuli-responsive polymers. For example, the isothiouronium salt can be cleaved under basic conditions to yield a free thiol group, enabling applications in self-healing materials or drug-delivery systems where the payload is released upon a pH trigger. core.ac.uk

Formulating Advanced Composites : Using isothiouronium-functionalized building blocks, such as those derived from benzo[1,2-d;4,5-d′]bis researchgate.netresearchgate.netdithioles, to create novel conjugated polymers or fluorescent dyes for applications in organic electronics and photonics. mdpi.com

Table 4: Functional Materials Incorporating Isothiouronium Moieties

Material Type Method of Integration Function/Emerging Technology Reference
Crosslinked Microparticles Co-polymerization of isothiouronium methylstyrene Antibacterial additives for industrial and biomedical materials. researchgate.net researchgate.net
PEGDA Hydrogels Co-polymerization with an acryloyloxy-isothiouronium monomer Adsorbers for heavy metal ions; functional materials with tunable surface properties. researchgate.net researchgate.net
Polyamidoamine Polymers Reaction with thiourea Cross-linking agents for textile care compositions. google.com google.com
Graphitic Assemblies Surface decoration with isothiouronium groups Water-dispersible nanotubular structures for supramolecular functionalization. nih.gov nih.gov

Q & A

Q. What are the standard synthetic protocols for preparing acetyl isothiouronium chloride derivatives, and how do reaction conditions vary with substrate structure?

Acetyl isothiouronium salts are typically synthesized by reacting alkyl chlorides with thiourea in ethanol under reflux. For example, S-benzyl isothiouronium chloride is formed in 30 minutes using benzyl chloride and thiourea . Primary aliphatic chlorides (e.g., propyl, ethyl) react within 30–45 minutes, while secondary/tertiary or aromatic-substituted chlorides (e.g., phenyl propyl) require longer times (up to 60 minutes) due to steric or electronic effects. Optimization involves adjusting reaction duration and temperature based on substrate reactivity, as detailed in Table 2 of Gaikwad & Chaturbhuj (2024) .

Q. How can researchers confirm the identity and purity of this compound derivatives?

Characterization requires a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to verify structural motifs like the isothiouronium group.
  • Elemental analysis to confirm stoichiometry.
  • Melting point determination to assess purity. For hygroscopic or reactive derivatives, conduct analyses under inert atmospheres and use anhydrous solvents to prevent decomposition .

Q. What safety precautions are critical when handling this compound in the lab?

While specific safety data for this compound is limited, general protocols for reactive organosulfur compounds apply:

  • Use butyl rubber gloves (0.3 mm thickness) and tight-fitting goggles to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in sealed containers under inert gas to minimize hydrolysis or oxidation .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the efficiency of acetyl isothiouronium salts in catalytic applications?

Electron-withdrawing groups (e.g., –NO₂, halides) enhance catalytic activity by lowering the LUMO energy of intermediates. For example, S-benzyl isothiouronium chloride catalyzes nitroalkene reductions with 65–97% yields due to strong hydrogen bonding between the nitro group and the catalyst’s thiourea moiety . Comparative studies show that electron-deficient aryl chlorides form isothiouronium salts faster (45 minutes) than electron-rich analogs (60+ minutes) .

Q. What methodologies enable the recovery and reuse of acetyl isothiouronium-based catalysts in multi-step syntheses?

Catalysts like S-benzyl isothiouronium chloride can be recovered via simple filtration after reactions in protic solvents (e.g., MeOH). Recycling experiments show consistent efficiency over three cycles (85–95% yields) without significant loss of activity . For scalability, integrate catalyst recovery into telescoped reactions, as demonstrated in NCBSI-mediated sulfonyl chloride syntheses .

Q. How can researchers reconcile contradictory data on reaction yields when using acetyl isothiouronium salts with diverse substrates?

Discrepancies often arise from substrate-specific steric/electronic effects. For instance:

  • Primary alkyl chlorides yield sulfonyl chlorides in 90–98% yields under standard conditions.
  • Secondary/tertiary chlorides require extended reaction times (45–60 minutes) due to slower intermediate formation .
  • Aromatic substrates with –I effects (e.g., chloro substituents) accelerate chlorosulfonation, while electron-donating groups (e.g., –OCH₃) reduce rates . Always cross-validate with control experiments and computational modeling (e.g., DFT for transition-state analysis).

Q. What advanced spectroscopic techniques are recommended for studying reaction mechanisms involving acetyl isothiouronium salts?

  • In situ IR spectroscopy to track carbonyl or thiourea group transformations.
  • Mass spectrometry (HRMS) to identify transient intermediates.
  • X-ray crystallography for resolving crystal structures of stable intermediates, particularly in hydrogen-bonded organocatalytic systems .

Methodological Best Practices

Q. How should researchers design experiments to optimize reaction conditions for new acetyl isothiouronium derivatives?

Follow a structured approach:

  • Screening matrix : Test solvents (polar vs. nonpolar), temperatures (0°C to reflux), and catalysts (e.g., NCBSI vs. TBAB).
  • DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., molar ratios, time).
  • Scale-up validation : Reproduce small-scale optimizations in pilot reactors to assess practicality .

Q. What strategies mitigate decomposition of acetyl isothiouronium salts during storage?

  • Lyophilization : Convert hygroscopic salts into stable powders.
  • Inert packaging : Store under argon or nitrogen in amber glass vials.
  • Additive stabilization : Include desiccants (e.g., molecular sieves) in storage containers .

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